1-tert-Butyl-1-chloro-1,2,3,4-tetrahydro-1-benzosiline
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Overview
Description
1-tert-Butyl-1-chloro-1,2,3,4-tetrahydro-1-benzosiline is an organosilicon compound that features a unique combination of a tert-butyl group, a chlorine atom, and a tetrahydrobenzosilane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-1-chloro-1,2,3,4-tetrahydro-1-benzosiline typically involves the reaction of a suitable precursor with tert-butyl chloride under specific conditions. One common method involves the use of a silicon-based precursor, such as a silane or silanol, which reacts with tert-butyl chloride in the presence of a catalyst to form the desired compound. The reaction conditions often include elevated temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize high-purity starting materials and advanced catalytic systems to ensure high yields and product purity. The reaction conditions are optimized to maximize efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-1-chloro-1,2,3,4-tetrahydro-1-benzosiline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes or other reduced silicon-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. These reactions often require acidic or basic conditions to proceed efficiently.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include tert-butyl-substituted silanols, siloxanes, and other organosilicon compounds.
Oxidation Reactions: Products include silanols, siloxanes, and other oxidized silicon species.
Reduction Reactions: Products include silanes and other reduced silicon-containing compounds.
Scientific Research Applications
1-tert-Butyl-1-chloro
Properties
CAS No. |
919513-44-3 |
---|---|
Molecular Formula |
C13H19ClSi |
Molecular Weight |
238.83 g/mol |
IUPAC Name |
1-tert-butyl-1-chloro-3,4-dihydro-2H-1-benzosiline |
InChI |
InChI=1S/C13H19ClSi/c1-13(2,3)15(14)10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3 |
InChI Key |
NXOUKAVTEVBRDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]1(CCCC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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